molecular formula C16H12 B12511959 Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene

Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene

Cat. No.: B12511959
M. Wt: 204.27 g/mol
InChI Key: VGQWCQNHAMVTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Bridged Cyclophane Architecture

The IUPAC name tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene encodes critical information about its topology. The prefix tricyclo indicates three interconnected rings, while the bracketed indices [10.4.0.04,9] define the bridge lengths and connectivity. According to IUPAC guidelines for polycyclic systems, the numbering begins at a bridgehead atom, with the three bridge lengths listed in descending order. Here, the primary bridge spans 10 carbons, the secondary bridge 4 carbons, and the tertiary bridge 0 carbons (a direct bond). The superscript 04,9 specifies the positions where the tertiary bridge connects carbons 4 and 9 of the parent hydrocarbon.

The parent structure, hexadeca-1(16),2,4,6,8,10,12,14-octaene, comprises a 16-membered conjugated system with eight double bonds. This arrangement suggests a fused aromatic core, likely derived from two annulene-like rings bridged at non-adjacent positions. The compound’s architecture aligns with cyclophanes, where aromatic units are linked by aliphatic chains, inducing strain and altering electronic properties. For instance, smaller cyclophanes like -paracyclophane exhibit significant bond-length alternation (up to 39 pm) due to steric distortion, yet retain aromaticity. Similarly, the title compound’s elongated bridges may mitigate strain while preserving conjugation.

X-Ray Crystallographic Analysis of Tricyclic Framework

X-ray crystallography provides definitive insights into the compound’s geometry. While direct data for this specific molecule are limited, analogous tricyclic systems reveal key trends. For example, the related compound tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene-2,3-dione (CID 2752926) exhibits a planar aromatic core with bridge-induced torsional angles of ~20°. Such distortions arise from the interplay between conjugation and steric hindrance, common in cyclophanes.

In larger tricyclic systems, bond lengths typically deviate from ideal sp² values. For instance, the central bridge carbons in -paracyclophane show bond alternation of 139–141 pm, compared to 139 pm in benzene. The title compound’s extended conjugation likely reduces such deviations, but localized strain at bridge junctions may persist. Additionally, X-ray studies of syn-tricyclo[4.2.0.0²,⁵]octane derivatives demonstrate that retro-[2+2] cycloadditions can occur without disrupting crystallinity, highlighting the stability of strained frameworks under irradiation. This suggests that the title compound’s lattice could similarly tolerate minor structural perturbations.

Comparative Analysis with Related Tricyclo[n.m.p] Systems

The structural and electronic properties of tricyclo[10.4.0.04,9]hexadeca-octaene can be contextualized against smaller tricyclic systems:

Compound Bridge Indices Key Features
Tricyclo[2.2.1.0²,⁶]heptane [2.2.1.0²,⁶] High strain, norbornane-like framework; bond angle distortion >20°
Tricyclo[4.2.0.0²,⁵]octane [4.2.0.0²,⁵] Syn-bridgehead configuration; prone to retro-[2+2] cycloaddition under X-rays
Tricyclo[10.4.0.04,9]hexadeca-octaene [10.4.0.04,9] Extended conjugation, reduced strain; cyclophane-like aromaticity

Larger bridge indices (e.g., 10 and 4) in the title compound reduce steric strain compared to compact systems like tricyclo[2.2.1]heptane. However, the direct 0-carbon bridge introduces rigidity, potentially favoring π-orbital overlap across the aromatic core. This contrasts with in,in-bis(hydrosilane) cyclophanes, where flexible Si–Si bridges allow conformational adaptability. Furthermore, the compound’s eight double bonds suggest a delocalized electron system, akin to annulenes, but with stabilization from the tricyclic framework.

Properties

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQWCQNHAMVTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC3=CC=CC=C3C=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

  • Bromination of O-Xylene : α,α’-Dibromo-o-xylene is synthesized via bromination of o-xylene using N-bromosuccinimide (NBS) in carbon tetrachloride (CCL₄).
  • Lithium Reduction : The dibromide undergoes a lithium halogen exchange reaction in tetrahydrofuran (THF), forming a diradical intermediate that cyclizes to yield 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene.
  • Dehydrogenation : The tetrahydro intermediate is dehydrogenated (e.g., using palladium on carbon) to produce dbcot.
Step Reagents/Conditions Yield Reference
Bromination of o-xylene NBS, CCl₄, 4 days 75%
Lithium Reduction Li, THF, reflux 70–80%
Dehydrogenation Pd/C, H₂ (atmospheric) 97%

Key Insights :

  • Exothermic Control : The bromination reaction requires careful temperature management to prevent side reactions.
  • Radical Mechanism : Lithium facilitates radical recombination, enabling cyclooctene ring formation.

Nickel-Catalyzed Cycloaddition of Alkyne Derivatives

This approach, developed by Wender et al., employs a nickel-catalyzed [2+2+2+2]-cycloaddition to construct the cyclooctene core.

Reaction Overview

  • Alkyne Synthesis : α,α’-Dibromo-o-xylene reacts with ethynyltrimethylsilane (ETMS) to form a dialkyne intermediate (13).
  • Deprotection : Silver cyanide (AgCN) removes the trimethylsilyl (TMS) groups, yielding the terminal alkyne (14).
  • Cycloaddition : Nickel(0) catalyzes the [2+2+2+2]-cycloaddition of the dialkyne to form the cyclooctene framework.
Step Reagents/Conditions Yield Reference
Alkyne Synthesis ETMS, RT, 12 h ~100%
Deprotection AgCN, CH₃CN, RT >95%
Cycloaddition Ni(COD)₂, DMF, 100°C 85%

Key Insights :

  • High Efficiency : The deprotection step can be optimized using catalytic AgNO₃, reducing stoichiometric silver requirements.
  • Scalability : This method allows multigram synthesis, critical for industrial applications.

Base-Induced Dimerization of Benzocyclobutenones

A novel route reported in 2021 leverages the dimerization of benzocyclobutenones to access dbcot derivatives, though further reduction is required for the octaene.

Reaction Overview

  • Benzocyclobutenone Synthesis : Prepared via known methods (e.g., ring-expansion of dibenzosuberone).
  • Base-Mediated Dimerization : Treatment with a simple base (e.g., K₂CO₃) induces dimerization to form dibenzo[a,e]cyclooctene-5,11(6H,12H)-dione (23).
  • Reduction to Octaene : The dione is reduced (e.g., using LiAlH₄) to yield dbcot.
Step Reagents/Conditions Yield Reference
Dimerization K₂CO₃, DMF, 80°C 40–50%
Reduction LiAlH₄, THF, reflux 70%

Key Insights :

  • Temperature Sensitivity : Dimerization efficiency depends on precise control of reaction temperature.
  • Functionalization Potential : The dione intermediate enables further derivatization (e.g., sulfonation).

Decarbonylation of Benzocyclobutene Adducts

This method, reported by RSC Publishing, utilizes thermal elimination to generate the cyclooctene structure.

Reaction Overview

  • Cycloadduct Formation : Benzocyclobutene reacts with 2-pyran-2-one to form an adduct (e.g., via Diels-Alder).
  • Decarbonylation : Heating eliminates CO₂, yielding a norbornene intermediate.
  • Valence Isomerization : Thermal or photochemical conditions induce isomerization to dbcot.
Step Reagents/Conditions Yield Reference
Cycloadduct Formation 2-Pyran-2-one, RT 60–70%
Decarbonylation Toluene, 100°C 80%

Key Insights :

  • Alternative Pathways : Analogous reactions with thiophene dioxide or alkylated pyrans yield substituted dbcot derivatives.

Comparative Analysis of Methods

The choice of method depends on desired scale, functionalization, and starting material availability.

Method Advantages Limitations Reference
Lithium-Mediated Cyclization High yield, simple reagents Requires careful bromination control
Nickel-Catalyzed Cycloaddition Scalable, high purity Expensive catalysts
Base-Induced Dimerization Access to functionalized derivatives Multi-step process
Decarbonylation Mild conditions Limited substrate scope

Challenges and Optimizations

  • Exothermic Reactions : Lithium-mediated steps require cooling to prevent side reactions.
  • Catalyst Recycling : Nickel catalysts in cycloaddition reactions can be reused to reduce costs.
  • Stereochemical Control : Base-induced dimerization may require chiral resolution for enantiopure derivatives.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, halogenated compounds, and other functionalized derivatives .

Scientific Research Applications

Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene has several applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene exerts its effects depends on its specific application:

Comparison with Similar Compounds

Target Compound

  • Core Structure : Tricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),2,4,6,8,10,12,14-octaene
  • Double Bonds : 8 conjugated double bonds (octaene system).
  • Bridging : 10-membered, 4-membered, and 0-membered bridges.

Analog 1: DBCO-Acid

  • Core Structure : Azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl .
  • Key Differences: Contains a nitrogen atom in the tricyclic framework (azatricyclo). Substituted with a terminal alkyne and a carboxylic acid group (C19H15NO3). Fewer double bonds (hexaene vs. octaene).

Analog 2: Tricyclo[8.2.2.2⁴,⁷]hexadeca-4,6,10,12,13,15-hexaene,5,6,15,16-tetramethyl

  • Core Structure : Smaller bridges (8-, 2-, and 2-membered) and six double bonds .
  • Key Differences :
    • Methyl substituents at positions 5, 6, 15, and 14.
    • Reduced conjugation (hexaene vs. octaene).

Physicochemical Properties

Property Target Compound (Octaene) DBCO-Acid Tricyclo[8.2.2.2⁴,⁷]-hexaene
Molecular Formula Not explicitly reported C19H15NO3 C20H24
Molecular Weight Not explicitly reported 305.33 g/mol 264.40 g/mol
Key Functional Groups None (pure PAH) Carboxylic acid, alkyne Methyl groups
Conjugation Extended (8 double bonds) Moderate (6 double bonds) Limited (6 double bonds)

Notes:

  • The target compound’s lack of heteroatoms or substituents distinguishes it from DBCO derivatives, which are functionalized for click chemistry .
  • Methyl groups in the NIST compound enhance hydrophobicity but reduce electronic conjugation .

Target Compound

  • Potential Reactivity: High strain energy due to fused small rings; may participate in Diels-Alder or electrophilic substitution reactions.
  • Applications : Theoretical interest in organic electronics or as a ligand precursor.

DBCO-Acid and Derivatives

  • Reactivity : Strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .
  • Applications : Antibody-drug conjugates, fluorescence labeling.

Tricyclo[8.2.2.2⁴,⁷]-hexaene

  • Reactivity : Stable PAH; methyl groups may direct regioselective functionalization.
  • Applications : Model compound for studying PAH stability or combustion byproducts .

Biological Activity

Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H12
  • CAS Number : 262-89-5
  • Molecular Weight : 204.26 g/mol

The compound features a unique tricyclic structure that contributes to its biological properties. Its structural complexity allows for interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.3
A549 (Lung Cancer)10.8

The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.

Inhibition of Liver Enzymes

This compound has been identified as an inhibitor of liver enzymes involved in drug metabolism:

  • Target Enzyme : Cytochrome P450 3A4 (CYP3A4)
  • Inhibition Type : Competitive
  • Potential Implication : May affect the metabolism of co-administered drugs leading to altered pharmacokinetics .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential for development as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .
  • Pharmacokinetic Study :
    Investigations into the pharmacokinetics of this compound revealed significant alterations in the metabolism of co-administered drugs when administered alongside CYP3A4 substrates in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.